2-Pyrimidin-4-YL-ethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrimidin-4-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-3-1-6-2-4-8-5-9-6/h2,4-5H,1,3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMGXCMBLRNMIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Pyrimidin 4 Yl Ethylamine
Direct Synthesis Approaches for 2-Pyrimidin-4-YL-ethylamine
The direct formation of the this compound scaffold is primarily achieved through nucleophilic aromatic substitution (SNAr) on a pre-formed pyrimidine (B1678525) ring.
Reaction Pathways and Mechanisms
The pyrimidine ring is an electron-deficient heterocycle, which facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.orgsemanticscholar.org The introduction of an ethylamine (B1201723) group at the C4-position typically involves the displacement of a suitable leaving group, most commonly a halogen, by ethylamine.
A prevalent pathway is the reaction of a 4-halopyrimidine, such as 4-chloropyrimidine (B154816), with ethylamine. evitachem.com This reaction proceeds via a classical SNAr mechanism, also known as an addition-elimination mechanism. nih.gov In this two-step process, the nucleophile (ethylamine) first attacks the electron-deficient C4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by the delocalization of the negative charge over the nitrogen atoms of the pyrimidine ring. bhu.ac.in In the subsequent step, the leaving group (e.g., chloride ion) is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final product. nih.gov
Alternative mechanisms for nucleophilic substitution on pyrimidine rings have also been studied, such as the SRN1 (substitution nucleophilic radical chain) and the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanisms. acs.orgwikipedia.org The ANRORC mechanism is particularly noted for reactions involving metal amide nucleophiles like sodium amide and can lead to ring transformations, which might be a competing pathway under specific conditions. wikipedia.org For the direct synthesis with ethylamine, the SNAr pathway is generally the most direct and predictable.
Research has demonstrated the pronounced selectivity for substitution at the 4-position of the pyrimidine nucleus, even in the presence of other potential leaving groups. For instance, in the reaction of 2,4-dichloropyrimidine (B19661) with various amines, substitution shows a pronounced selectivity toward the C4-position. nih.gov
Catalytic Systems and Reaction Optimization
While the reaction can proceed without a catalyst, often in the presence of a base, modern synthetic methods employ various catalytic systems to improve yields, reaction rates, and conditions. evitachem.com For the amination of halopyrimidines, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) represent a powerful tool, although they are more commonly applied for aryl amines. nih.gov
For related substituted pyrimidines, a variety of catalytic systems have been developed that could be optimized for this specific transformation:
Acid Catalysis: p-Toluenesulfonic acid (p-TSA) has been used as an efficient, inexpensive, and environmentally benign catalyst for the one-pot synthesis of related 2-amino-4-substituted pyrimidine derivatives under neat conditions, offering high to excellent yields. academie-sciences.fr
Phase Transfer Catalysis: Liquid-liquid and solid-liquid phase transfer catalysis have been studied for the synthesis of 4-substituted pyrazolo[3,4-d]pyrimidines, demonstrating the influence of the solvent and catalyst on regioselectivity and yield. researchgate.net
Metal Catalysis: Copper(II) triflate has been shown to be an efficient catalyst for synthesizing 2,4-disubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com Other metals like iridium and manganese have been used in four-component syntheses of pyrimidines from amidines and alcohols. mdpi.com
Optimization of reaction conditions is crucial. Parameters such as the choice of solvent (e.g., isopropanol, butanol, DMSO), temperature, and the presence of a base are key factors. evitachem.comnih.govnih.gov For example, reactions of chloropyrimidines with aliphatic amines can often proceed smoothly at room temperature or with moderate heating, whereas aromatic amines may require more forcing conditions. nih.gov
Synthesis of Precursors and Intermediates
The synthesis of this compound is critically dependent on the availability of appropriately functionalized precursors, namely the pyrimidine scaffold and the ethylamine moiety.
Preparation of Pyrimidine Scaffolds and Related Heterocycles
The construction of the core pyrimidine ring is a well-established area of heterocyclic chemistry. The most common strategies involve the cyclocondensation of a three-carbon dielectrophile with a compound containing an N-C-N moiety. wikipedia.orgnih.gov
Principal Synthesis Methods:
Pinner Synthesis: This classic method involves the condensation of amidines with β-dicarbonyl compounds. Using guanidine (B92328) or its derivatives as the N-C-N component allows for the direct introduction of an amino group at the C2-position. wikipedia.orgnih.gov
Biginelli Reaction: A multicomponent reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, which can be further modified. wikipedia.org
From Pyrimidones: Halogenated pyrimidines, the key precursors for the direct synthesis approach (Section 2.1), are often prepared from the corresponding pyrimidones (or hydroxypyrimidines). Treatment of a pyrimidone with a halogenating agent like phosphorus oxychloride (POCl₃) effectively converts the hydroxyl/oxo group into a chloro leaving group. bhu.ac.in
The table below summarizes common approaches to pyrimidine scaffolds suitable for further functionalization.
| Method | Reactants | Product Type | Reference |
| Pinner Synthesis | Amidines + β-Dicarbonyl Compounds | 2-Substituted Pyrimidines | wikipedia.org |
| Condensation | Guanidine + β-Dicarbonyl Compounds | 2-Aminopyrimidines | nih.gov |
| Biginelli Reaction | Aldehyde + β-Ketoester + Urea | Dihydropyrimidinones | wikipedia.org |
| Halogenation | Pyrimidone + POCl₃ | Chloropyrimidine | bhu.ac.in |
Highly functionalized pyrimidine scaffolds, such as 5-chloro-2,4,6-trifluoropyrimidine, have been investigated as platforms for sequential, regioselective SNAr reactions. semanticscholar.orgnih.govbeilstein-journals.org However, these can lead to mixtures of regioisomers, complicating purification. nih.gov
Introduction of the Ethylamine Moiety
The ethylamine side chain is typically introduced onto the pre-formed pyrimidine scaffold via nucleophilic substitution.
Reaction of Halogenated Pyrimidines: The most straightforward method is the reaction of a 4-chloropyrimidine or 4-bromopyrimidine (B1314319) with ethylamine. evitachem.comnih.gov The reaction conditions can be tuned to favor the desired substitution. For instance, studies on 2,4-dichloro-5-fluoropyrimidine (B19854) show that the C4-chlorine can be selectively displaced by various amines under different conditions to yield 2-chloro-4-amino-5-substituted pyrimidine intermediates. nih.gov These intermediates are then perfectly poised for further modification at the C2 position.
The table below details examples of introducing amine substituents to a pyrimidine ring.
| Pyrimidine Precursor | Amine Nucleophile | Conditions | Product | Reference |
| 2,4-dichloropyrimidine | Ethanamine | DMSO, 100 °C | N-Ethyl-2-chloropyrimidin-4-amine | nih.gov |
| 2,4,6-trichloropyrimidine | Various anilines | - | C4-substituted pyrimidine | nih.gov |
| 2-Chloro-6-((2-(diethylamino)ethyl)amino)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | - | - | Product of C4 amination | tandfonline.com |
An alternative conceptual approach involves synthesizing a more complex amine first, which is then attached to the pyrimidine ring. For example, a multi-step synthesis was used to produce 2-(2-phenyl-thiazol-4-yl)-ethylamine, which was subsequently reacted to form a pyrimidine derivative. nih.gov This highlights the strategy of building the side-chain precursor separately before its final attachment.
Derivatization Strategies for this compound
Once synthesized, this compound can be further modified at several positions: the primary amine of the ethylamine group, the pyrimidine ring itself, or the ethyl bridge.
Reactions at the Ethylamine Group: The primary amine is a versatile functional handle for a wide range of chemical transformations.
Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) can form amide derivatives.
Alkylation: The primary amine can be converted to a secondary or tertiary amine through reactions with alkyl halides.
Reductive Amination: Reaction with aldehydes or ketones followed by reduction (e.g., with sodium borohydride) can yield more complex secondary or tertiary amines.
Cascade Reactions: The amine can act as a dinucleophile in cascade reactions with substrates like alkynoic acids to build fused polycyclic N-heterocycles. researchgate.net
Reactions at the Pyrimidine Ring: If the pyrimidine ring contains other leaving groups (e.g., a chlorine at the C2 position), these can be displaced in subsequent nucleophilic substitution reactions to create polysubstituted pyrimidines. nih.gov The pyrimidine ring itself can also undergo:
Oxidation: The ring nitrogens can be oxidized to form N-oxides using agents like hydrogen peroxide. evitachem.com
Reduction: The pyrimidine ring can be reduced to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation. wikipedia.orgevitachem.com
Electrophilic Substitution: While difficult on the unactivated ring, electrophilic substitution (e.g., nitration, halogenation) can occur at the C5-position, especially in activated (e.g., pyrimidone) systems. wikipedia.org
An example of derivatization is the synthesis of N,N-Bis-[2-(2-chloro-pyrimidin-4-yl)ethylamine], where the primary amine has reacted with a second equivalent of a chloropyrimidine. core.ac.uk Another example involves the reaction of a related 4-amino pyrimidine with a hydroxyethyl (B10761427) group to form a secondary amine side chain, ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(2-hydroxyethyl)amino]pyrimidine-5-carboxylate. ontosight.ai
Functional Group Interconversions
Functional group interconversions are fundamental transformations that alter the chemical properties of a molecule without changing its carbon skeleton. For this compound, these transformations primarily target the ethylamine side chain and the pyrimidine ring nitrogens.
The primary amine group is a key site for such modifications. For instance, it can be converted into other nitrogen-containing functional groups. One common transformation is the conversion of the amine to an azide (B81097). This can be achieved through displacement reactions where a halide or a sulfonate, which are good leaving groups, is substituted by an azide anion vanderbilt.edu. While the direct conversion from the amine is a multi-step process, it highlights a potential pathway for introducing an azide functionality.
Conversely, related amide derivatives can be reduced back to the amine. For example, an acetamide (B32628) group attached to the ethyl side chain can be converted to an amine through reduction reactions . The pyrimidine ring itself can also undergo functional group interconversions. The ring nitrogen atoms, being electron-deficient, can be oxidized to form N-oxides semanticscholar.org. These transformations are crucial for creating analogues with altered electronic properties and biological activities.
Table 1: Examples of Functional Group Interconversions
| Starting Functional Group | Target Functional Group | Reagents and Conditions | Reference |
|---|---|---|---|
| Primary Amine | Amide (Acetamide) | Acetyl chloride or acetic anhydride (B1165640), base (e.g., triethylamine), anhydrous solvent. | |
| Amide (Acetamide) | Primary Amine | Reduction (e.g., with a suitable reducing agent). | |
| Pyrimidine Ring Nitrogen | Pyrimidine N-oxide | Oxidation (e.g., with an oxidizing agent). | |
| Alcohol | Halide | SOCl₂, Ph₃P/CCl₄ (for chlorides); PBr₃, Ph₃P/CBr₄ (for bromides). | vanderbilt.edu |
| Halide/Sulfonate | Azide | Sodium azide (NaN₃). | vanderbilt.edu |
Introduction of Diverse Substituents for Structural Modification
Structural modification through the introduction of various substituents is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties.
The primary amine of this compound is readily susceptible to N-alkylation and N-acylation, providing a straightforward method for generating a library of derivatives.
N-Acylation involves the reaction of the amine with acylating agents like acyl chlorides or anhydrides. For example, the reaction with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine (B128534) yields N-(2-pyrimidin-4-yl-ethyl)-acetamide . This reaction must be conducted under anhydrous conditions to prevent hydrolysis of the reagents .
N-Alkylation can be achieved by reacting the amine with alkyl halides. More advanced and sustainable methods utilize alcohols as alkylating agents, catalyzed by transition metal complexes such as those containing ruthenium or iridium organic-chemistry.orgresearchgate.net. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction to the N-alkylated product organic-chemistry.org. This approach is highly efficient and avoids the use of toxic alkylating agents organic-chemistry.org.
Table 2: N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents & Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| N-Acylation | Acetyl chloride/acetic anhydride, triethylamine, anhydrous solvent | N-acyl pyrimidine ethylamine | Straightforward, good yields, requires anhydrous conditions. | |
| N-Alkylation | Alkyl halides, base (e.g., Cs₂CO₃), DMF or THF | N-alkyl pyrimidine ethylamine | Standard alkylation method. | |
| N-Alkylation (Green) | Alcohols, Ru(II) or Ir(III) catalyst | N-alkyl pyrimidine ethylamine | Environmentally benign, high atom economy, avoids toxic reagents. | organic-chemistry.orgresearchgate.net |
The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution, particularly when activated by an electron-withdrawing group or a good leaving group semanticscholar.org.
If a halogen, such as chlorine, is present on the pyrimidine ring (e.g., at the 2- or 6-position), it can be readily displaced by various nucleophiles. Studies on related 2-amino-4-chloro-pyrimidines demonstrate that the chloro group can be substituted by a wide range of amines (such as N-methylpiperazine or morpholine) to generate diverse derivatives nih.govnih.govnih.gov. These reactions are often facilitated by heat or microwave irradiation nih.govnih.gov. Therefore, a halogenated precursor of this compound could serve as a versatile intermediate for introducing a variety of substituents onto the pyrimidine core.
Advanced Synthetic Techniques and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the use of efficient and environmentally friendly methods.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Compared to conventional heating, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields researchgate.netomicsonline.org.
The synthesis of various pyrimidine derivatives has been shown to benefit from microwave technology. For example, the condensation reactions required for forming the pyrimidine ring or for carrying out substitution reactions on the ring are often more efficient under microwave conditions nih.govnih.gov. In the synthesis of 2-amino-4-chloro-pyrimidine derivatives, reactions were completed in 15–30 minutes at 120–140 °C under microwave irradiation nih.gov. This rapid and efficient heating makes MAOS a highly attractive method for the high-throughput synthesis of compound libraries for screening purposes.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives
| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages of MAOS | Reference |
|---|---|---|---|---|
| Biginelli Reaction | Refluxing with ethanol, hydrazine (B178648) hydrate (B1144303) (24 hours). | 3 minutes at 200 W. | Drastically reduced reaction time. | omicsonline.org |
| Pyrimidine Ring Formation | Conventional heating. | Refluxing in N,N-dimethylformamide–dimethylacetal (DMF–DMA). | Reduced reaction times and improved yields. | nih.gov |
| Nucleophilic Substitution | N/A | 15–30 minutes at 120–140 °C. | Rapid reaction completion. | nih.gov |
Chemo- and regioselectivity are crucial in the synthesis of complex molecules, enabling the modification of one specific functional group or position in the presence of others.
Chemoselectivity refers to the selective reaction of one functional group out of two or more different ones. In the context of this compound, a key challenge is the selective alkylation or acylation of the primary amine on the side chain without affecting the nitrogen atoms of the pyrimidine ring. This is generally achievable due to the higher nucleophilicity of the primary aliphatic amine compared to the ring nitrogens. Furthermore, catalytic systems have been developed for the chemoselective hydroboration of aldehydes over ketones, a principle that could be applied to derivatives of our target molecule bearing different carbonyl functionalities aablocks.com.
Regioselectivity involves controlling the position of a chemical transformation. For instance, in the hydroboration of pyridine (B92270) derivatives, catalysts have been developed that selectively yield the 1,4-dihydropyridine (B1200194) product over the 1,2-hydroborated isomer aablocks.com. Similarly, in the functionalization of the pyrimidine ring, the position of substitution can be directed by the existing substituents or by the choice of catalyst and reaction conditions. For example, the nucleophilic ring opening of substituted aziridines can proceed with high regioselectivity, a strategy that could be adapted for the synthesis of complex amine derivatives mdpi.com. Such selective transformations are essential for the rational design and synthesis of specific isomers of functionalized this compound.
Biological Activities and Pharmacological Investigations of 2 Pyrimidin 4 Yl Ethylamine and Its Analogs
In Vitro Pharmacological Profiling
The in vitro evaluation of 2-Pyrimidin-4-YL-ethylamine and its analogs has been crucial in understanding their mechanism of action at the molecular level. These studies have provided valuable data on their binding affinities to various receptors and their inhibitory effects on key enzymes.
Receptor Binding Assays and Ligand Development
The pyrimidine (B1678525) core is a recognized scaffold for the development of ligands targeting various receptors. Analogs of this compound, particularly 2,4-diaminopyrimidines, have been investigated as potent ligands for the histamine H4 receptor (H4R), a promising target for inflammatory diseases and immune system disorders. ebi.ac.uknih.gov Structure-activity relationship studies on these analogs have shown that minor structural modifications can lead to significant changes in their functional activities, ranging from partial agonism to inverse agonism. nih.gov For instance, the substitution pattern on a benzylamine moiety attached to the pyrimidine core dictates the functional outcome. nih.gov
Furthermore, rigidifying the 2-aminopyrimidine structure has been explored as a strategy to develop potent H4R antagonists. nih.gov These rigidified analogs have demonstrated good in vitro potency in both binding and functional assays. nih.gov The development of such ligands underscores the potential of the pyrimidine scaffold in designing receptor-specific modulators. researchgate.net The biogenic amine histamine, chemically known as 2-(1H-imidazol-4-yl)ethanamine, serves as a blueprint for the design of such receptor ligands. imrpress.com
In other studies, 2-aminopyrimidine derivatives have been identified as inhibitors of the Receptor for Advanced Glycation End Products (RAGE), implicated in Alzheimer's disease. nih.gov One such analog, a 4,6-bis(4-chlorophenyl)pyrimidine derivative, was shown to directly bind to RAGE, thereby inhibiting the RAGE-amyloid-β interaction. nih.gov
The affinity of N-substituted derivatives of a related compound, 2-(4-fluoro-3-hydroxyphenyl)ethylamine, for dopamine receptors has also been investigated. nih.gov While the parent amine showed moderate affinity for both D-1 and D-2 receptors, N-alkylation significantly enhanced the affinity and selectivity for D-2 binding sites. nih.gov
Table 1: Receptor Binding Affinities of this compound Analogs
| Compound Class | Receptor Target | Key Findings |
|---|---|---|
| 2,4-Diaminopyrimidines | Histamine H4 Receptor (H4R) | Potent affinity; functional activity dependent on substitution patterns. ebi.ac.uknih.gov |
| Rigidified 2-Aminopyrimidines | Histamine H4 Receptor (H4R) | Good in vitro potency as antagonists. nih.gov |
| 2-Aminopyrimidines | Receptor for Advanced Glycation End Products (RAGE) | Direct binding and inhibition of RAGE-Aβ interaction. nih.gov |
| N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D-1 and D-2 Receptors | N-substitution enhances affinity and selectivity for D-2 receptors. nih.gov |
Enzyme Inhibition Studies
The this compound scaffold and its derivatives have been the subject of numerous enzyme inhibition studies, demonstrating a broad spectrum of activity against various enzyme families.
Analogs of this compound, specifically pyrimidine-4-carboxamides, have been identified as potent inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs). nih.govacs.org A high-throughput screening campaign led to the discovery of a pyrimidine-4-carboxamide hit with sub-micromolar potency (pIC50 = 6.09 ± 0.04). nih.govacs.org Subsequent optimization of this hit compound resulted in the identification of LEI-401, a nanomolar potent inhibitor (pIC50 = 7.14 ± 0.04 µM). nih.govacs.org LEI-401 was found to reduce NAE levels, including anandamide, in neuroblastoma cells. nih.gov The inhibitory activity of these compounds was assessed using a biochemical assay with membrane lysates of HEK293T cells overexpressing human NAPE-PLD. acs.org
Other reported inhibitors of NAPE-PLD include the sulfonamide ARN19874, though it exhibits moderate potency. researchgate.net The development of potent and selective NAPE-PLD inhibitors like the pyrimidine-4-carboxamides is crucial for studying the biological functions of NAEs. researchgate.netnih.gov
Table 2: NAPE-PLD Inhibitory Activity of Pyrimidine-4-Carboxamide Analogs
| Compound | Inhibitory Potency (pIC50) | Reference |
|---|---|---|
| Hit Compound 2 | 6.09 ± 0.04 | nih.govacs.org |
| LEI-401 | 7.14 ± 0.04 µM | nih.govacs.org |
The pyrimidine scaffold is a well-established core structure for the development of kinase inhibitors. Pyrazolo[3,4-d]pyrimidine derivatives, which are bioisosteres of adenine, have shown significant potential as inhibitors of Cyclin-Dependent Kinases (CDKs), including CDK2. nih.gov For instance, a series of novel pyrazolopyrimidine derivatives were synthesized and evaluated for their CDK2/cyclin A2 inhibitory activity, with one compound showing an IC50 of 0.061 ± 0.003 µM. nih.gov
Other pyrimidine-based scaffolds have also been explored for kinase inhibition. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors, with some compounds also showing activity against CDK2. nih.govacs.org One of the most selective compounds, 12u, inhibits CDK9 with an IC50 of 7 nM and displays over 80-fold selectivity for CDK9 versus CDK2. nih.govacs.org Furthermore, 2-thiopyrimidine derivatives have been designed as potential CDK2 inhibitors. hbku.edu.qa The pyrimidine ring is a key feature in many approved anticancer drugs that target kinases. nih.gov
A series of 4-aminopyrido[2,3-d]pyrimidine derivatives were reported to have potent anti-proliferative and CDK2-Cyclin A inhibitory activity. researchgate.net Additionally, novel pyrimidine-4-yl-ethanol derivatives have been synthesized and shown to have ROS1 kinase inhibitory activity in the micromolar range. nih.gov The pyridylpyrimidinylaminophenyl scaffold, present in the drug imatinib, has also been used to develop new kinase inhibitors. researchgate.net
While there is extensive research on pyrimidine derivatives as kinase inhibitors, specific data on this compound as a BRAF inhibitor is not prominently available in the reviewed literature. However, some pyrazolyl-thiazole derivatives have been shown to inhibit B-RAFV600E. researchgate.net
Table 3: Kinase Inhibitory Activity of Pyrimidine Analogs
| Compound Class | Kinase Target | Inhibitory Potency (IC50) |
|---|---|---|
| Pyrazolopyrimidine derivative 15 | CDK2/cyclin A2 | 0.061 ± 0.003 µM nih.gov |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine 12u | CDK9 | 7 nM nih.govacs.org |
| 4-Aminopyrido[2,3-d]pyrimidine 4c | CDK2-Cyclin A | 0.3 µM researchgate.net |
| 4-Aminopyrido[2,3-d]pyrimidine 11a | CDK2-Cyclin A | 0.09 µM researchgate.net |
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease. nih.gov Derivatives of the pyrimidine scaffold have been investigated for their potential as cholinesterase inhibitors. A study on 2,4-disubstituted pyrimidine derivatives identified N-benzyl-2-thiomorpholinopyrimidin-4-amine as a potent cholinesterase inhibitor with an IC50 of 0.33 µM for AChE and 2.30 µM for BuChE. researchgate.netsigmaaldrich.com
Another study on uracil derivatives, which contain a pyrimidine core, showed mixed inhibition of both AChE and BuChE, with IC50 values ranging from 0.088 to 0.388 µM for AChE and 0.137 to 0.544 µM for BuChE. nih.gov The dual inhibition of both enzymes is considered a promising approach for treating neurological disorders. nih.gov A series of novel compounds designed as dual-target inhibitors identified compound 8i as having the strongest inhibitory effect on both AChE (IC50 = 0.39 µM) and BuChE (IC50 = 0.28 µM). mdpi.com
Table 4: Cholinesterase Inhibitory Activity of Pyrimidine Analogs
| Compound | Enzyme Target | Inhibitory Potency (IC50) |
|---|---|---|
| N-benzyl-2-thiomorpholinopyrimidin-4-amine | AChE | 0.33 µM researchgate.netsigmaaldrich.com |
| BuChE | 2.30 µM researchgate.netsigmaaldrich.com | |
| Uracil derivative 4 | AChE | 0.088 µM nih.gov |
| Compound 8i | AChE | 0.39 µM mdpi.com |
| BuChE | 0.28 µM mdpi.com |
Cellular Assays and Functional Responses
The in vitro pharmacological profiling of this compound analogs extends to cellular assays to determine their functional effects. For instance, the potent NAPE-PLD inhibitor LEI-401 was shown to reduce the levels of a broad range of NAEs, including anandamide, in neuronal cells in a NAPE-PLD-dependent manner. nih.gov
In the context of kinase inhibition, pyrazolopyrimidine derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines, such as MCF-7, HCT-116, and HepG-2. nih.gov The most potent CDK2 inhibitor from this series also induced apoptosis and caused cell cycle arrest in the Pre G1 and S phases in HCT cells. nih.gov Similarly, 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives, as Mnk2 inhibitors, were shown to reduce the expression of the anti-apoptotic protein Mcl-1 and promote apoptosis in acute myeloid leukaemia cells. nih.gov
Furthermore, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were evaluated for their anti-fibrotic activity in immortalized rat hepatic stellate cells (HSC-T6), with several compounds showing better activity than the standard drug Pirfenidone. mdpi.com
Anticancer Activity (e.g., Cell Proliferation, Apoptosis)
Pyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes such as cell proliferation and apoptosis. jrasb.comencyclopedia.pub
Newly synthesized pyrimidine derivatives have been shown to inhibit the proliferation of various cancer cell lines, including colon adenocarcinoma (LoVo), resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic (THP-1) cells. encyclopedia.pub For instance, a series of pyrimidine-2,4-diamine analogues were found to significantly inhibit cancer cell proliferation by inducing robust cell cycle arrest and senescence through the persistence of DNA damage. nih.gov One active compound from this series, Y18, also demonstrated significant inhibitory effects on the adhesion, migration, and invasion of cancer cells in vitro. nih.gov
Further mechanistic studies have revealed that some pyrimidine compounds induce apoptosis, or programmed cell death, in cancer cells. One compound was found to trigger the intrinsic apoptotic pathway and cause cell cycle arrest at the G2/M phase in H1975 cells. jrasb.com Another derivative, compound 17, demonstrated the ability to induce considerable cell death in HepG-2, HCT-116, and MCF-7 cells, also by arresting the cell cycle at the G2/M stage. jrasb.com The cytotoxic effects of certain pyrimidopyrimidine analogs, such as compounds 3b, 10b, and 10c, were found to have IC50 values very close to the reference drug doxorubicin across colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines. researcher.life
The anticancer activity of these compounds is often linked to their ability to inhibit key enzymes involved in cancer progression. For example, some pyrimidine derivatives have been identified as inhibitors of Topoisomerase IIα, an enzyme often overexpressed in tumor cells, leading to DNA double-strand breaks and subsequent apoptosis. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds to their molecular targets, such as the epidermal growth factor receptor (EGFR) and its mutants. jrasb.com
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound/Analog | Cancer Cell Line(s) | Observed Effect(s) | Reference(s) |
|---|---|---|---|
| Pyrimidine-2,4-diamine analogues (e.g., Y18) | Colorectal cancer (HCT116), Non-small cell lung cancer (A549) | Inhibition of proliferation, cell cycle arrest, senescence, inhibition of adhesion, migration, and invasion. | nih.gov |
| Pyrimidine derivative (Compound 3) | H1975 | Cell cycle arrest at G2/M phase, induction of intrinsic apoptosis. | jrasb.com |
| Pyrimidine derivative (Compound 17) | HepG-2, HCT-116, MCF-7 | Cell cycle arrest at G2/M phase, induction of cell death. | jrasb.com |
| Pyrimidopyrimidine analogs (3b, 10b, 10c) | HCT-116, MCF-7, HEPG-2 | High cytotoxic activity, with IC50 values close to doxorubicin. | researcher.life |
| Fused indeno-pyrido[2,3-d]pyrimidines | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition of NADPH binding to SaTrxR. | acs.org |
Antiviral Activity (e.g., HIV-1, Chikungunya Virus)
The pyrimidine core is a key component in the development of antiviral agents. nih.gov Analogs of this compound have been investigated for their activity against a range of viruses, including Human Immunodeficiency Virus-1 (HIV-1) and Chikungunya virus (CHIKV). nih.govfiocruz.br
In the context of HIV-1, pyrimidine derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov A series of pyrimidine-2,4-diones linked to an isoxazolidine nucleus have been synthesized and tested for their anti-HIV activity. nih.gov Certain compounds within this series demonstrated inhibitory activity against HIV reverse transcriptase in the nanomolar range and inhibited HIV-1 infection in the low micromolar range without showing toxicity. nih.gov Another class of pyrimidine analogs, 1,2,4-triazolo[1,5-a]pyrimidines (TZPs), have been identified as inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity, representing a novel mechanism of action. nih.gov
Regarding Chikungunya virus, a re-emerging alphavirus, several pyrimidine-based compounds have shown promise. fiocruz.brplos.org Researchers have identified 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues as potent and selective anti-CHIKV compounds. acs.orgsemanticscholar.org Optimization of a lead compound in this series resulted in a derivative with an EC50 value of 3.95 μM and a selectivity index greater than 61. acs.org In another study, triazole molecules conjugated with pyrimidine bases were found to inhibit viral replication in in vitro tests with low cellular toxicity. fiocruz.br These compounds appear to act during the replication phase of the virus, potentially by inhibiting the viral polymerase. fiocruz.br Furthermore, a fragment-based drug design approach identified 2-oxo-5,6-benzo-pyrimidine-4-carboxylic acid as an anti-CHIKV agent with an IC50 of 23 μM, specifically targeting the macrodomain of the viral nsP3 protein. plos.org
Table 2: Antiviral Activity of Selected Pyrimidine Derivatives
| Compound/Analog | Virus | Mechanism/Target | Potency | Reference(s) |
|---|---|---|---|---|
| Pyrimidine-2,4-diones | HIV-1 | Reverse Transcriptase (NNRTI) | Nanomolar to low micromolar range | nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidines | HIV-1 | Ribonuclease H (RNase H) | Low micromolar range | nih.gov |
| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine analogues | Chikungunya Virus | Not specified | EC50 = 3.95 μM | acs.orgsemanticscholar.org |
| Triazole-pyrimidine conjugates | Chikungunya Virus | Viral Polymerase | In vitro inhibition | fiocruz.br |
| 2-oxo-5,6-benzo-pyrimidine-4-carboxylic acid | Chikungunya Virus | nsP3 Macrodomain | IC50 = 23 μM | plos.org |
Antibacterial and Antifungal Activity
Derivatives of this compound have demonstrated significant activity against a spectrum of bacterial and fungal pathogens. ias.ac.innih.gov The synthesis of novel pyrimidine derivatives has yielded compounds with promising antimicrobial properties. researchgate.net
Several studies have reported the synthesis of pyrimidine derivatives and their subsequent evaluation for antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. ias.ac.innih.govresearchgate.net In one study, a series of 10 derivatives of 5-(5-amino-1,3,4-thiadiazole-2-yl)-3,4-dihydro-6-methyl-4-phenyl-pyrimidin-2(1H)-one and 10 derivatives of 3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-6-methyl-4-phenyl pyrimidin-2(1H)-one were synthesized. The triazole-substituted compounds showed higher antibacterial inhibition compared to the thiadiazole derivatives, with many showing promising activity when compared to the standard drug ciprofloxacin. ias.ac.in Another study found that newly synthesized pyrimidine derivatives showed better inhibiting action against both Gram-positive and Gram-negative bacteria compared to amoxicillin, ampicillin, and ciprofloxacin. researchgate.net
In addition to antibacterial effects, pyrimidine analogs have also been investigated for their antifungal activity. nih.govinnovareacademics.in Certain synthesized pyrimidine derivatives have shown activity against fungal species such as Candida albicans and Aspergillus flavus. researcher.lifenih.gov For example, compound 3c in one study was noted for its antifungal activity. nih.gov The antimicrobial activity of these compounds is often attributed to the pyrimidine nucleus itself, which is a key structural feature in many biologically active molecules. innovareacademics.in
Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound/Analog | Target Organism(s) | Activity/Comparison | Reference(s) |
|---|---|---|---|
| Triazole substituted pyrimidin-2(1H)-ones | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | Higher inhibition than thiadiazole derivatives; promising compared to ciprofloxacin. | ias.ac.in |
| Substituted pyrimidine derivatives | Gram-positive and Gram-negative bacteria | Better inhibition than amoxicillin, ampicillin, and ciprofloxacin. | researchgate.net |
| Bicyclic and tricyclic pyrimidine derivatives (e.g., 2a, 3a,b,c, 4a,b) | Escherichia coli, Bacillus subtilis | Active as antibacterials. | nih.gov |
| Pyrimidine derivative (3c) | Candida albicans | Active as an antifungal agent. | nih.gov |
| Pyrimidopyrimidine analogs (e.g., 3a, 3b, 3d, 4a-d, 9c, 10b) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus flavus | Excellent antimicrobial activities compared to ampicillin and clotrimazole. | researcher.life |
Anti-inflammatory and Antifibrotic Properties
Pyrimidine derivatives have been recognized for their anti-inflammatory and, more recently, their antifibrotic properties. mdpi.comnih.gov These activities are often linked to the modulation of key inflammatory and fibrogenic pathways.
The anti-inflammatory effects of pyrimidine analogs are frequently associated with their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation. nih.govnih.gov Studies on certain pyrimidine derivatives have demonstrated their significant potential in inhibiting COX-2 activity, with some compounds showing higher selectivity for COX-2 over COX-1, making them promising candidates for anti-inflammatory drugs with potentially reduced side effects. mdpi.com For example, among a series of tested pyrimidine derivatives, compounds L1 and L2 showed high selectivity towards COX-2, comparable to the established anti-inflammatory drug meloxicam. nih.govmdpi.com These compounds also demonstrated antioxidant properties by reducing levels of reactive oxygen species (ROS) in an inflammatory cell model. mdpi.com The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the suppression of prostaglandin E2 (PGE2) generation by inhibiting COX enzymes. nih.gov
In addition to their anti-inflammatory effects, certain pyrimidine derivatives have shown potential as antifibrotic agents. mdpi.comresearchgate.net A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their anti-fibrotic activities. mdpi.com Several of these compounds were found to have better anti-fibrotic activities than the approved drug Pirfenidone. mdpi.com Specifically, compounds 12m and 12q showed the best activities, effectively inhibiting the expression of collagen and the content of hydroxyproline in cell culture. mdpi.com Another study investigated the antifibrotic activity of newly synthesized pyrimidine derivatives and their metal complexes in a rat model of liver fibrosis. The results indicated that administration of these complexes led to an amelioration of hepatic antioxidant capacity and a significant reduction in fibrogenic markers. researchgate.net
Table 4: Anti-inflammatory and Antifibrotic Activity of Selected Pyrimidine Derivatives
| Compound/Analog | Activity | Mechanism/Target | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pyrimidine derivatives (L1 and L2) | Anti-inflammatory | Selective COX-2 inhibition, antioxidant | High selectivity for COX-2, comparable to meloxicam; reduced ROS levels. | nih.govmdpi.com |
| 2-(pyridin-2-yl) pyrimidine derivatives (12m and 12q) | Antifibrotic | Inhibition of collagen expression | Better antifibrotic activities than Pirfenidone; reduced collagen and hydroxyproline. | mdpi.com |
| Pyrimidine monoxime metal complexes | Antifibrotic | Amelioration of hepatic antioxidant capacity | Decreased MDA, increased catalase, SOD, and GSH; diminished fibrogenic markers. | researchgate.net |
| Pyrazolo[3,4-d]pyrimidines | Antifibrotic | Reduction of pro-inflammatory and profibrogenic cytokines | Partially reversed hepatic architectural distortion and reduced fibrotic severity. | nih.gov |
Mechanism of Action Elucidation
Understanding the precise mechanisms by which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents. Research in this area has focused on identifying their molecular targets and elucidating their impact on cellular signaling pathways.
Molecular Target Identification and Validation
The diverse pharmacological activities of pyrimidine derivatives stem from their ability to interact with a variety of molecular targets. In the realm of anticancer therapy, DNA topoisomerase II has been identified as a key target. nih.gov Molecular docking studies have shown that certain pyrimidine derivatives can bind to the Topo II/DNA complex, leading to inhibition of the enzyme's activity. nih.gov Another important target in cancer is the G-protein coupled tubulin folding cofactor E1 (GTSE1). A series of pyrimidine-2,4-diamine analogues were found to exert their anticancer effects by suppressing GTSE1 transcription and expression. nih.gov
In the context of antiviral activity against HIV, the reverse transcriptase enzyme is a well-established target. nih.gov Specifically, pyrimidine derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov More recently, the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) has emerged as a novel target for this class of compounds. nih.gov For Chikungunya virus, the viral nsP3 macrodomain has been identified as a target for certain pyrimidone-based inhibitors. plos.org
The antibacterial action of some pyrimidine derivatives has been linked to the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov For anti-inflammatory effects, cyclooxygenase (COX) enzymes, particularly COX-2, are the primary molecular targets. tandfonline.com
Signaling Pathway Modulation
The interaction of pyrimidine derivatives with their molecular targets often leads to the modulation of critical intracellular signaling pathways. In cancer cells, these compounds can trigger pathways leading to apoptosis and cell cycle arrest. For example, some derivatives have been shown to induce the intrinsic apoptotic pathway. jrasb.com The PI3K-Akt-mTORC1 signaling pathway, which is frequently dysregulated in cancer, is known to promote the synthesis of pyrimidines, and targeting this pathway can be an effective anticancer strategy. nih.gov Oncogenic signals from pathways like the RAS-ERK pathway can also directly stimulate de novo pyrimidine synthesis, highlighting the intricate link between signaling and metabolism in cancer. nih.govresearchgate.net
In the context of inflammation, pyrimidine analogs can modulate signaling pathways by inhibiting the production of inflammatory mediators. By blocking COX-2, they reduce the synthesis of prostaglandins (B1171923), which are key players in the inflammatory response. nih.gov Some pyrimidine derivatives have also been shown to affect pro-inflammatory signal transduction pathways such as the nuclear factor κB (NF-κB) pathway. mdpi.com The activation of P2Y6 receptors by uracil nucleotides, which are pyrimidines, can trigger the Gq-PLC-PKC signaling pathway, leading to downstream cellular effects. researchgate.net
Structure-Activity Relationship (SAR) Studies
The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for understanding how chemical modifications influence their biological activities. These studies provide valuable insights into the design of more potent and selective compounds for various therapeutic targets. The SAR of this class of compounds is primarily determined by the interplay of substituents on the pyrimidine ring, modifications to the ethylamine (B1201723) side chain, and the influence of more distant chemical alterations.
The pyrimidine ring serves as a critical scaffold for biological activity, and substitutions at various positions can significantly modulate the pharmacological profile of this compound analogs. The electronic and steric properties of substituents on the pyrimidine core are key determinants of binding affinity and efficacy at various receptors and enzymes.
Research on a variety of pyrimidine-based compounds has demonstrated that the introduction of different functional groups at the C2, C5, and C6 positions of the pyrimidine ring can lead to a wide range of biological effects. For instance, in a series of 2,4-disubstituted pyrimidines, the nature of the substituent at the C2 position was found to be critical for cholinesterase inhibition, with variations in steric and electronic properties leading to a broad range of inhibitory activity nih.gov.
Furthermore, studies on pyrido[2,3-d]pyrimidin-7(8H)-ones have highlighted the importance of diversification at the C4 position. The introduction of N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents at this position has been shown to drastically increase biological activity against certain tyrosine kinases mdpi.com. This suggests that for this compound analogs, modifications at positions other than the point of attachment of the ethylamine side chain are pivotal for tuning their biological actions.
The following table summarizes the observed impact of various substitutions on the pyrimidine ring on the biological activity of pyrimidine derivatives, which can be extrapolated to understand the potential effects on this compound analogs.
| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity | Reference Compound Class |
| C2 | Pyrrolidinyl, Methylpiperazinyl | Modulated cholinesterase inhibition | 2,4-disubstituted pyrimidines |
| C4 | N-alkyl, N-aryl, O-aryl, S-aryl | Increased tyrosine kinase inhibition | Pyrido[2,3-d]pyrimidin-7(8H)-ones |
| C5 | Bromo | Enhanced PAK1 inhibition | 2-Arylamino-4-aryl-pyrimidines |
This table is generated based on data from studies on various pyrimidine derivatives and serves as a predictive guide for the SAR of this compound analogs.
The ethylamine side chain of this compound is a key pharmacophoric element, and its modification can have a profound impact on receptor recognition and functional activity. This side chain, with its basic nitrogen atom, is often involved in crucial interactions with biological targets, such as forming salt bridges with acidic amino acid residues.
While direct SAR studies on the ethylamine side chain of this compound are not extensively reported in the available literature, valuable insights can be drawn from studies on structurally related compounds, such as histamine and its analogs which also feature an ethylamine moiety attached to a heterocyclic ring. For instance, in the context of histamine H3 receptor agonists, conformational constraint of the ethylamine side chain through incorporation into a piperidine or pyrrolidine ring has been shown to significantly affect potency and selectivity nih.gov. The stereoselectivity of these constrained analogs further underscores the importance of the spatial orientation of the side chain for receptor interaction nih.gov.
Modifications such as N-methylation of the terminal amino group can also influence activity. For example, in the case of histamine, Nα-methylhistamine is a potent H3 receptor agonist, indicating that methylation can be well-tolerated and may even enhance affinity for certain targets.
Potential modifications to the ethylamine side chain of this compound and their predicted impact on biological activity are outlined in the table below.
| Modification | Predicted Impact on Biological Activity | Rationale/Example from Related Compounds |
| N-methylation | May increase or decrease affinity depending on the target | Nα-methylhistamine shows high affinity for H3 receptors |
| N,N-dimethylation | Likely to decrease activity due to increased steric bulk | Often reduces affinity for biogenic amine receptors |
| α-methylation | May increase selectivity for certain receptor subtypes | Can introduce a chiral center, leading to stereoselective interactions |
| Chain extension/contraction | Likely to alter the distance to key interacting residues, affecting affinity | Optimal chain length is crucial for receptor binding in many biogenic amines |
| Cyclization (e.g., into a piperidine ring) | May increase potency and/or selectivity by reducing conformational flexibility | Immepip, a constrained histamine analog, is a potent H3 agonist nih.gov |
This table is based on general principles of medicinal chemistry and SAR data from analogous compounds due to the limited specific data on this compound.
The introduction of remote substituents, such as fluorine atoms, can significantly alter the physicochemical properties of a molecule, thereby influencing its biological activity. Fluorination can affect parameters such as lipophilicity, metabolic stability, and the acidity or basicity of nearby functional groups.
The effects of fluorination are multifaceted. The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to stronger interactions with the biological target. Furthermore, the substitution of a hydrogen atom with a fluorine atom can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound.
The following table summarizes the potential effects of fluorination on the properties and biological activity of this compound analogs.
| Position of Fluorination | Potential Effect on Physicochemical Properties | Potential Impact on Biological Activity |
| Pyrimidine Ring | Increases electronegativity of the ring system, may alter pKa | Can enhance binding affinity through favorable electronic interactions |
| Aryl Substituents | Increases lipophilicity, can influence conformation | May improve membrane permeability and target engagement |
| Ethylamine Side Chain | Increases metabolic stability | Can block sites of oxidative metabolism, leading to a longer duration of action |
This table outlines the generally observed effects of fluorination in medicinal chemistry.
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For this compound and its analogs, pharmacophore models can be developed based on the structures of known active compounds (ligand-based) or the structure of the biological target (structure-based).
A typical pharmacophore model for a this compound analog might include features such as a hydrogen bond donor (the primary amine), hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring), and a hydrophobic or aromatic region (the pyrimidine ring itself). The spatial relationship between these features is critical for optimal interaction with the target protein.
Pharmacophore models have been successfully applied to the design of novel pyrimidine derivatives with a range of biological activities. For instance, ligand- and structure-based pharmacophore modeling has been used to identify novel anticancer agents, with a hit compound featuring a pyrimidin-4-yl moiety. These models serve as 3D queries for virtual screening of large chemical databases to identify new compounds with the desired biological activity.
Impact of Substituent Modifications on Biological Activity
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling techniques play a vital role in elucidating the interactions between this compound analogs and their biological targets at the atomic level. These methods provide insights that can guide the rational design of new and improved compounds.
Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule to a protein target. For this compound analogs, docking studies can reveal key interactions, such as hydrogen bonds between the ethylamine side chain and the pyrimidine ring with specific amino acid residues in the binding site. For example, docking studies of 2,4-disubstituted pyrimidines with horse heart cytochrome c have shown binding affinities that correlate with their antioxidant potential.
Quantitative Structure-Activity Relationship (QSAR) studies are another important computational tool. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be used to build predictive models that correlate the 3D structural features of molecules with their biological activities. Such models have been developed for various pyrimidine-based inhibitors, for instance, against CDK2/4/6, providing valuable insights for the design of novel inhibitors.
Molecular dynamics (MD) simulations can further refine the understanding of the binding process by simulating the dynamic behavior of the ligand-protein complex over time. MD simulations can reveal the stability of the binding mode predicted by docking and highlight the role of conformational changes in both the ligand and the protein upon binding.
Molecular Docking and Ligand-Receptor Interactions
Molecular docking studies have been instrumental in elucidating the binding modes of pyrimidine derivatives with various biological targets. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions that drive biological activity.
For instance, studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of cyclin-dependent kinases (CDK) 2, 4, and 6 have utilized molecular docking to understand their mechanism of action. nih.govnih.gov These analyses help identify key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the inhibitor molecules. Similarly, docking studies of [4-(3 H-benzoimidazol-5-yl)-pyrimidin-2-yl]-amine-based analogs with CDK4 have revealed crucial interactions responsible for their inhibitory potential. nih.gov
In the context of antibacterial research, molecular docking has been employed to investigate the binding of pyrimidin-2-amine derivatives with the E. coli DNA gyrase B protein (PDB ID: 1KZN). researchgate.net Compounds exhibiting high docking scores also demonstrated favorable binding interactions at the active site, which correlated well with their observed antibacterial efficacy. researchgate.net Furthermore, other pyrimidine derivatives have been docked into the active sites of B-cell lymphoma 2 (Bcl-2), an important anticancer target, to evaluate their potential interactions and binding affinities. semanticscholar.org
The histamine H3 receptor (hH3R) has also been a target of interest for 2-aminopyrimidine derivatives. Structure-activity relationship studies have been guided by the interactions observed in docking models, leading to the design of compounds with high affinity and selectivity. For example, the substitution of an amine group at the 2-position of the pyrimidine core with a 3-piperidinopropoxyphenyl moiety, a known hH3R pharmacophore, resulted in a compound with a high binding affinity (kᵢ = 4.49 ± 1.25 nM). nih.gov
| Pyrimidine Analog Class | Target Receptor/Protein | Key Findings | Reference |
|---|---|---|---|
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2, CDK4, CDK6 | Identification of key active site residues for inhibitor binding. | nih.govnih.gov |
| [4-(3 H-benzoimidazol-5-yl)-pyrimidin-2-yl]-amine-based analogs | CDK4 | Elucidation of crucial interactions for inhibitory activity. | nih.gov |
| Pyrimidin-2-amine derivatives | E. coli DNA gyrase B | Correlation between high docking scores and antibacterial activity. | researchgate.net |
| General Pyrimidine Derivatives | B-cell lymphoma 2 (Bcl-2) | Evaluation of binding interactions for anticancer potential. | semanticscholar.org |
| 2,4-diaminopyrimidine derivatives | Histamine H3 Receptor (hH3R) | Guided synthesis of high-affinity ligands (kᵢ = 4.49 nM). | nih.gov |
Molecular Dynamics Simulations
In the investigation of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK2/4/6 inhibitors, MD simulations were used to validate the results obtained from molecular docking. nih.govresearchgate.net These simulations help to confirm that the predicted binding mode is stable and maintained throughout the simulation period, thus increasing confidence in the docking results. nih.govnih.gov
Similarly, MD simulation studies on [4-(3 H-benzoimidazol-5-yl)-pyrimidin-2-yl]-amine-based CDK4 inhibitors have been crucial in revealing the key residues involved in the interaction. nih.gov By observing the dynamic movements and interactions, researchers can gain a deeper understanding of the structure-activity relationship and the factors contributing to potent inhibition. nih.gov For pyrazolo[3,4-d]pyrimidinone derivatives, another class of pyrimidine analogs, MD simulations have been used to assess the stability of their complexes with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), providing insights into their anti-inflammatory potential. mdpi.com The combination of molecular docking and MD simulations is a powerful approach for understanding the interaction between pyrimidine analogs and their biological targets, guiding the design of new and more potent inhibitors. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is vital for predicting the activity of novel compounds and optimizing lead structures.
Several QSAR studies have been conducted on pyrimidine derivatives to understand the structural requirements for various biological activities. For instance, 3D-QSAR models were developed for a series of 72 CDK2/4/6 inhibitors based on the 4-substituted N-phenylpyrimidin-2-amine scaffold. nih.gov These models, which included Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were statistically validated and provided insights into the relationship between the steric and electrostatic fields of the molecules and their inhibitory activity. nih.govnih.gov
In another study, QSAR models were built for 3-pyrimidin-4-yl-oxazolidin-2-one derivatives as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1). nih.gov Using Topomer CoMFA and Hologram QSAR (HQSAR) methods, statistically significant models were generated with high cross-validation coefficients (q²) of 0.783 and 0.784, respectively. nih.gov These models were then used to guide the design of new molecules with potentially improved activity. nih.gov QSAR analysis has also been applied to pyrimidine derivatives targeting the VEGFR-2 receptor to inhibit angiogenesis in cancer. nih.gov Both multiple linear regression (MLR) and artificial neural network (ANN) models were developed, with the ANN model showing superior predictive power (R² = 0.998). nih.gov
| Pyrimidine Derivative Class | Target | QSAR Method | Key Statistical Parameter | Reference |
|---|---|---|---|---|
| 4-substituted N-phenylpyrimidin-2-amines | CDK2, CDK4, CDK6 | 3D-QSAR (CoMFA/CoMSIA) | CDK2 q² = 0.714; CDK4 q² = 0.815; CDK6 q² = 0.757 | nih.gov |
| 3-pyrimidin-4-yl-oxazolidin-2-ones | mIDH1 | Topomer CoMFA, HQSAR | q² = 0.783 (CoMFA), q² = 0.784 (HQSAR) | nih.gov |
| General Pyrimidine Derivatives | VEGFR-2 | MLR, ANN | R² = 0.889 (MLR), R² = 0.998 (ANN) | nih.gov |
| General Pyrimidine Derivatives | Antileishmanial Activity | MLR, MNLR | R² = 0.824 (MLR), R² = 0.870 (MNLR) | researchgate.net |
Preclinical Investigations
In Vivo Efficacy Studies in Disease Models
The therapeutic potential of pyrimidine analogs identified through in vitro and in silico methods must be validated in preclinical animal models. These studies are critical for assessing the efficacy of a compound in a complex biological system.
A series of pyrimidine-2,4-diamine analogues were investigated for their anticancer activity, leading to the identification of a lead compound, Y18. nih.gov The efficacy of Y18 was evaluated in vivo, where it was found to effectively inhibit tumor growth. nih.gov This compound demonstrated significant anticancer activities by suppressing the transcription and expression of G-protein-coupled receptor-associated sorting protein 1 (GTSE1), which in turn induced robust cell cycle arrest and senescence through the persistence of DNA damage. nih.gov These in vivo results highlight the potential of pyrimidine-based compounds as chemotherapeutic agents, particularly for cancers that overexpress GTSE1. nih.gov
In another study, a 2-aminopyrimidine derivative, 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, was shown to be active as an anti-inflammatory agent in an animal model and also demonstrated antinociceptive activity in a pain model, supporting the potential of H4 receptor antagonists in treating pain and inflammation. nih.gov
Pharmacokinetic and Pharmacodynamic (PK/PD) Correlations
Understanding the relationship between a drug's concentration in the body (pharmacokinetics, PK) and its pharmacological effect (pharmacodynamics, PD) is essential for drug development. PK/PD correlations help in predicting the time course of drug effects and optimizing dosing regimens.
For the pyrimidine-2,4-diamine analog Y18, preclinical investigations included the determination of key pharmacokinetic parameters. nih.gov The compound exhibited a suitable half-life and an oral bioavailability of 16.27%. nih.gov Such data are the foundation for establishing PK/PD correlations. While a direct correlation was not the focus of this initial study, the measured PK profile provides the necessary exposure data that can be linked to the observed in vivo tumor growth inhibition (the PD effect).
Establishing a clear PK/PD relationship often involves the use of biomarkers. For example, in the development of COX inhibitors, the inhibition of prostaglandin E2 (PGE2) has been used as a biomarker to predict the analgesic effect. nih.gov A model-derived parameter, such as the concentration required for 80% inhibition (IC80), can be directly correlated with the effective plasma concentration needed for analgesia. nih.gov A similar approach could be applied to pyrimidine derivatives, where the modulation of a target biomarker (e.g., GTSE1 levels for compound Y18) could be measured over time and correlated with drug concentrations in plasma or tumor tissue to build a robust PK/PD model.
Applications and Future Directions in Drug Discovery
2-Pyrimidin-4-YL-ethylamine as a Privileged Scaffold in Drug Design
The significance of the pyrimidine (B1678525) nucleus in drug design is well-established, forming the backbone of numerous therapeutic agents. nih.gov Its derivatives have garnered considerable attention due to their capacity to interact with a wide array of biological targets, leading to potent therapeutic activities. nih.govnih.gov The concept of a privileged scaffold is central to modern drug discovery, representing a strategy to expedite the identification of novel bioactive molecules by focusing on core structures known to bind to multiple receptors. researchgate.net
The this compound structure embodies this concept perfectly. The pyrimidine ring itself offers multiple points for chemical modification, allowing chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. The ethylamine (B1201723) side chain provides an additional vector for modification and is often crucial for biological activity. For instance, research has shown that N-alkylation of aminopyrimidine cores can significantly enhance the antitumor properties of the resulting compounds. researchgate.net This inherent modularity allows for the creation of large, diverse chemical libraries built around the this compound scaffold, increasing the probability of discovering lead compounds for various therapeutic targets. researchgate.net
Development of Novel Therapeutic Agents based on this compound
The versatility of the this compound scaffold has been leveraged to explore new treatments for a wide range of complex diseases.
Derivatives of pyrimidine have shown promise as potential treatments for a variety of neurological conditions, including Alzheimer's disease and seizure disorders. nih.gov The development of compounds based on the pyrimidine-ethylamine framework has led to agents with specific activities in the central nervous system. For example, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been investigated for their neuroprotective effects. mdpi.com
One notable area of research involves the sigma receptors, which are implicated in various neurological and psychiatric conditions. The compound BD1047, which contains a substituted ethylamine moiety, binds with high affinity to sigma sites. It has been shown to mitigate abnormal movements, such as dystonia and dyskinesia, which are often side effects of neuroleptic drugs. nih.gov This suggests a therapeutic potential for specifically designed pyrimidine-ethylamine derivatives in treating movement disorders.
The pyrimidine scaffold is a cornerstone of modern oncology, with foundational drugs like 5-fluorouracil (B62378) demonstrating its importance. nih.govresearchgate.net A primary strategy in current cancer drug development is the inhibition of protein kinases, enzymes that play a critical role in cancer cell proliferation and survival, and the pyrimidine core is an excellent scaffold for designing such inhibitors. nih.gov
Research has yielded numerous pyrimidine-based compounds with potent anticancer activity. The 2,4-di(arylamino)pyrimidine core, for instance, is a key structure for inhibitors of the epidermal growth factor receptor (EGFR), particularly in mutant forms that drive non-small cell lung cancer. nih.gov Similarly, 4-thiazol-2-anilinopyrimidine derivatives have been developed as highly active inhibitors of cyclin-dependent kinase 9 (CDK9), leading to apoptosis in cancer cells. acs.org The structural and functional relationship of these compounds highlights the potential of the this compound framework in developing targeted cancer therapies.
| Compound Class | Target | Therapeutic Application | Reference |
|---|---|---|---|
| 2,4-di(arylamino)pyrimidines | Mutant EGFR Kinases | Non-Small Cell Lung Cancer | nih.gov |
| 4-Thiazol-2-anilinopyrimidines | CDK9 | Apoptosis Induction in Cancer Cells | acs.org |
| 2,4-pyrimidinediamine derivatives | ALK and HDACs | ALK-addicted Cancers | nih.gov |
| Pyridopyrimidinone-thiazole hybrids | Various Cancer Cell Lines | General Cytotoxic Effects | nih.gov |
The pyrimidine scaffold has been extensively explored for the treatment of infectious diseases due to its ability to interfere with microbial and viral replication processes.
Antimicrobial Activity: Pyrimidine derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.govresearchgate.netresearchgate.net The mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane. mdpi.com
Antiviral Activity: The pyrimidine moiety is a privileged structure in the design of antiviral drugs. mdpi.com Derivatives have been developed and tested against a wide range of viruses, including influenza, human coronavirus (HCoV-229E), herpes, hepatitis, and HIV. nih.govmdpi.comnih.gov For example, 2-amino-4-(omega-hydroxyalkylamino)pyrimidine derivatives have shown potent activity against the influenza virus. nih.gov
Antiparasitic Activity: Pyrimidine-based drugs are crucial in the fight against parasitic diseases. Pyrimethamine, a classic example, is used to treat malaria and toxoplasmosis. nih.govdrugbank.com Research continues to explore novel pyrimidine derivatives for activity against parasites like Trypanosoma, the causative agent of sleeping sickness. nih.gov
| Activity | Target Organism/Virus | Example Compound Class | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria (e.g., S. aureus) | Alkyl pyridinols | mdpi.com |
| Antiviral | Influenza Virus | 2-amino-4-(omega-hydroxyalkylamino)pyrimidines | nih.gov |
| Antiviral | Human Coronavirus 229E | Pyrimido[4,5-d]pyrimidines | mdpi.com |
| Antiparasitic | Plasmodium falciparum (Malaria) | Pyrimethamine | nih.govdrugbank.com |
| Antiparasitic | Trypanosoma rhodesiense | Nitroimidazole-styryl derivatives | nih.gov |
Several approved anti-inflammatory drugs are based on the pyrimidine structure, demonstrating the scaffold's utility in this area. nih.gov The anti-inflammatory effects of pyrimidine derivatives are often achieved by inhibiting the production of key inflammatory mediators such as prostaglandins (B1171923) and cytokines. nih.gov This is typically accomplished by suppressing the activity of enzymes like cyclooxygenase (COX-1 and COX-2). Research into pyrazolo[3,4-d]pyrimidine derivatives has shown their ability to effectively inhibit these enzymes, highlighting a clear path for developing novel anti-inflammatory agents from the this compound scaffold. nih.gov
Challenges and Opportunities in this compound Research
Despite the vast potential of the this compound scaffold, several challenges remain in the development of new drugs. A primary obstacle is the emergence of drug resistance, particularly in cancer and infectious diseases, which necessitates the continuous design of next-generation inhibitors that can overcome these resistance mechanisms. nih.gov Achieving high selectivity for the intended biological target is another significant hurdle, as off-target effects can lead to toxicity and unwanted side effects. acs.org Furthermore, optimizing the drug-like properties of these compounds, such as metabolic stability and bioavailability, is crucial for their success in clinical trials. nih.gov
However, these challenges also present significant opportunities. The privileged nature of the pyrimidine scaffold allows for the creation of vast and diverse compound libraries, which can be screened against a multitude of biological targets. researchgate.net There is a growing opportunity to develop multi-target inhibitors, which can simultaneously engage several key pathways in a disease, potentially leading to greater efficacy and a lower likelihood of resistance. nih.gov The continued exploration of structure-activity relationships (SAR) will enable the rational design of more potent, selective, and safer therapeutic agents based on the versatile this compound core, addressing significant unmet medical needs across a spectrum of diseases. nih.gov
Emerging Trends and Advanced Methodologies in Drug Discovery
The landscape of drug discovery is continually evolving, with a shift towards more rational and efficient strategies for identifying and optimizing lead compounds. For scaffolds such as this compound, emerging trends and advanced methodologies like Fragment-Based Drug Discovery (FBDD) are pivotal in harnessing their therapeutic potential. These approaches offer significant advantages over traditional high-throughput screening (HTS) by focusing on smaller, less complex molecules that can be elaborated into potent and selective drug candidates.
Fragment-Based Drug Discovery (FBDD) has established itself as a powerful alternative to HTS for identifying lead compounds. nih.gov This approach starts with the screening of low molecular weight compounds, or "fragments," which typically have weak affinities for their biological targets. nih.gov The inherent value of FBDD lies in the quality of the interactions these fragments make with the target protein. Because of their small size, fragments can explore chemical space more effectively and form high-quality interactions, providing excellent starting points for optimization into more potent leads. nih.govnih.gov The pyrimidine core, a key feature of this compound, is a well-represented scaffold in fragment libraries due to its favorable physicochemical properties and its prevalence in known drugs. nih.govmdpi.comnih.govnih.gov
The ethylamine side chain of this compound offers a crucial vector for chemical modification, allowing for fragment growing, linking, or merging strategies. Once the pyrimidine core of the fragment is docked into a binding pocket of a target protein, the ethylamine group can be functionalized to extend into adjacent pockets, thereby increasing affinity and selectivity. This "fragment-growing" strategy is a cornerstone of FBDD.
Several advanced biophysical and computational techniques are employed to screen fragment libraries and characterize their interactions with target proteins. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR) are highly sensitive and can detect the weak binding of fragments. nih.gov For instance, NMR-based screening can identify fragments that bind to a protein and provide structural information about the binding site. nih.govdrugdiscoverychemistry.com
Computational approaches play an increasingly vital role in FBDD, from the design of fragment libraries to the optimization of initial hits. nih.gov Virtual screening and molecular docking can be used to predict the binding modes of fragments like this compound and its analogs to a target protein. researchgate.netyoutube.com These in-silico methods help in prioritizing fragments for experimental screening and provide insights for structure-based drug design. nih.govresearchgate.net For example, a molecular docking study could predict how the pyrimidine ring of this compound interacts with key residues in a kinase hinge region, a common binding motif for pyrimidine-based inhibitors.
DNA-Encoded Library (DEL) technology represents another cutting-edge methodology that can be applied to pyrimidine-based scaffolds. nih.gov This technology involves the synthesis of large collections of molecules individually tagged with a unique DNA barcode. This allows for the rapid screening of billions of compounds against a target protein. nih.gov A pyrimidine core, similar to that in this compound, can be used as a scaffold in the construction of a DEL, enabling the exploration of a vast chemical space around this privileged structure. nih.gov
The integration of these advanced methodologies provides a powerful platform for the discovery and development of novel therapeutics based on the this compound scaffold. The iterative cycle of screening, structural characterization, and computational modeling allows for the efficient optimization of fragment hits into potent and selective drug candidates.
| Methodology | Application in FBDD for this compound | Key Advantages |
| Fragment-Based Drug Discovery (FBDD) | Identification of initial hits by screening a library of low molecular weight fragments containing the pyrimidine scaffold. | Higher hit rates, more efficient exploration of chemical space, and better starting points for lead optimization. nih.govnih.gov |
| X-ray Crystallography | Determination of the three-dimensional structure of the this compound fragment bound to the target protein. | Provides detailed structural information of the binding mode, guiding structure-based design and optimization. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Screening of fragment libraries to identify binders and characterize their interaction with the target protein. | Highly sensitive for detecting weak binding and can provide structural information. nih.gov |
| Surface Plasmon Resonance (SPR) | A label-free technique to measure the binding affinity and kinetics of fragment binding to a target protein. | Provides quantitative data on binding interactions in real-time. nih.gov |
| Computational Docking and Virtual Screening | In-silico prediction of the binding pose and affinity of this compound and its derivatives to a target protein. | Cost-effective and high-throughput method for prioritizing compounds for experimental testing. researchgate.netnih.govmdpi.com |
| DNA-Encoded Library (DEL) Technology | Screening of vast libraries of pyrimidine-based compounds, each tagged with a unique DNA barcode, to identify high-affinity binders. | Allows for the screening of billions of molecules simultaneously in a single experiment. nih.govhitgen.com |
Q & A
Q. What are the standard protocols for synthesizing 2-Pyrimidin-4-YL-ethylamine and confirming its purity?
- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions (temperature: 60–80°C, pH 7–9, reaction time: 12–24 hours). Key steps include pyrimidine ring formation and amine group functionalization. Post-synthesis, purity is confirmed via:
- Nuclear Magnetic Resonance (NMR) : To verify molecular structure and substituent positions.
- Mass Spectrometry (MS) : To validate molecular weight and detect impurities.
- High-Performance Liquid Chromatography (HPLC) : For quantitative purity assessment (>95% purity threshold recommended).
Example workflow:
| Step | Parameter | Analytical Method | Purpose |
|---|---|---|---|
| 1 | Reaction | Temperature/pH | Yield optimization |
| 2 | Purification | Column chromatography | Remove byproducts |
| 3 | Validation | NMR/MS | Structural confirmation |
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign proton/carbon environments (e.g., pyrimidine ring protons at δ 8.1–8.5 ppm).
- X-ray Crystallography : Resolve 3D atomic positions using SHELXL for refinement .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., NH2 stretch at ~3300 cm⁻¹).
Discrepancies in spectral data require iterative refinement or alternative synthetic routes.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles).
- Store in airtight containers at –20°C to prevent degradation.
- Follow hazard guidelines from Safety Data Sheets (SDS), particularly for amine-related reactivity and pyrimidine stability .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC50 values against target kinases or receptors.
- Cell Viability Assays (MTT/XTT) : Assess cytotoxicity in cancer cell lines.
- Binding Affinity Studies : Use surface plasmon resonance (SPR) or fluorescence polarization.
Normalize data against controls (e.g., DMSO vehicle) and validate with triplicate runs.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate variables:
- Temperature : Test gradients (50–100°C) to balance reaction rate vs. decomposition.
- Catalyst Loading : Screen palladium or copper catalysts for cross-coupling efficiency.
- Solvent Polarity : Compare DMF, THF, and acetonitrile for solubility and reactivity.
Use response surface methodology (RSM) to model optimal conditions .
Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound?
- Methodological Answer :
- Comparative Analysis : Reconcile docking scores (e.g., AutoDock Vina) with SPR binding data.
- Error Analysis : Calculate standard deviations and apply Student’s t-test to assess significance.
- Parameter Adjustment : Refine force fields in molecular dynamics simulations to better match experimental conformations .
Q. What computational strategies are effective for elucidating the pharmacodynamic interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes to target proteins.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns trajectories.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to structural modifications .
Q. How can structure-activity relationship (SAR) studies be designed for pyrimidine-based derivatives?
- Methodological Answer :
- Functional Group Substitution : Replace the ethylamine group with alkyl/aryl variants to probe steric/electronic effects.
- Crystallographic Analysis : Use SHELX-refined structures to correlate substituent positions with activity .
- Biological Profiling : Test derivatives across multiple assays (e.g., kinase panels, antimicrobial screens).
Q. What criteria should guide the selection and validation of literature sources for mechanistic studies?
- Methodological Answer :
- Database Searches : Use SciFinder and Scopus with keywords (e.g., "pyrimidine-ethylamine derivatives") to filter peer-reviewed articles.
- Critical Appraisal : Prioritize studies with full experimental protocols and reproducibility metrics (e.g., error bars, p-values).
- Cross-Referencing : Validate synthetic routes against patents or crystallographic databases (e.g., CCDC) .
Q. How should researchers present and statistically analyze spectral or biological data for publication?
- Methodological Answer :
- Data Normalization : Express results as mean ± SD (n ≥ 3).
- Statistical Tests : Apply ANOVA for multi-group comparisons; use Bonferroni correction for multiple hypotheses.
- Graphical Standards : Use OriginLab or Prism for dose-response curves (log-scale axes, R² values).
Include raw data in supplementary materials for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
